![molecular formula C12H10N2O3 B13871823 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications in medicinal chemistry. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and complex molecular architecture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid typically involves a multi-step process. One of the most common methods is the Ugi-four-component condensation reaction. This reaction involves the condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides to form the corresponding Ugi-adducts. These adducts then undergo intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and post-MCR transformations are often employed. These methods are favored for their efficiency, high yield, and ability to produce structurally diverse compounds in a cost-effective manner .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt in certain cancer cell lines, which is a crucial pathway in cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has similar structural features and has been studied for its anti-cancer properties.
Pyrazino[1,2-a]indole derivatives: These compounds share the pyrazinoindole core and exhibit a range of biological activities.
Uniqueness
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indole-7-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-10-5-7-1-2-8(12(16)17)6-9(7)14(10)4-3-13-11/h1-2,5-6H,3-4H2,(H,13,15)(H,16,17) |
Clave InChI |
QMLXEMNHWVRVBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC3=C2C=C(C=C3)C(=O)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


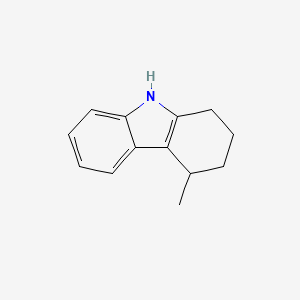
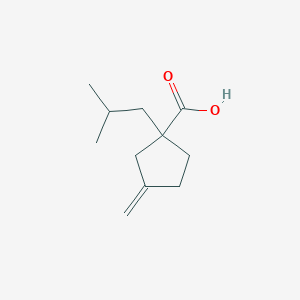
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)

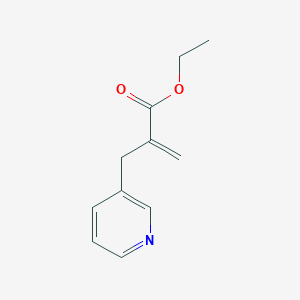
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)


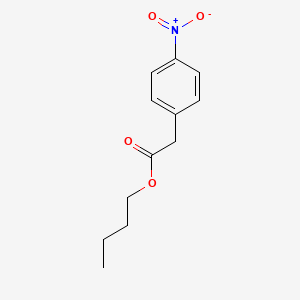
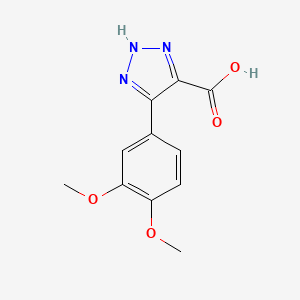
![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
